BenchChemオンラインストアへようこそ!

8-Azaxanthine monohydrate

Enzyme Inhibition Purine Metabolism Xanthine Dehydrogenase

Select 8-Azaxanthine monohydrate for its compound-specific advantages over other 8-azapurines: non-carcinostatic with minimal in vivo toxicity versus toxic 8-azaguanine/8-azaadenine, enabling safer enzymology studies. Validated crystallographic probe with multiple high-resolution PDB co-crystal structures (1R51 at 1.75 Å, 2IBA at 1.5 Å). Well-characterized inhibitor of urate oxidase (uricase) and xanthine dehydrogenase (Ki = 0.160 mM). Supports SAR campaigns as a parent scaffold for N-glycosylated anticancer derivatives. Ideal reference inhibitor for mechanistic studies and novel inhibitor validation in purine metabolism research.

Molecular Formula C4H5N5O3
Molecular Weight 171.11 g/mol
CAS No. 59840-67-4
Cat. No. B1139896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaxanthine monohydrate
CAS59840-67-4
Synonyms8-Aza-2,6-dihydroxypurine, Monohydrate;  3H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7-diol;  Xanthazole monohydrate; 
Molecular FormulaC4H5N5O3
Molecular Weight171.11 g/mol
Structural Identifiers
InChIInChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2
InChIKeyVKEGPGRANAWNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaxanthine Monohydrate (CAS 59840-67-4): Triazolopyrimidine Uricase Inhibitor with Established Structural and Enzymatic Characterization


8-Azaxanthine monohydrate (CAS 59840-67-4), also known as 2,6-dihydroxy-8-azapurine, is a triazolopyrimidine derivative that functions as a biochemical reagent and a well-characterized inhibitor of urate oxidase (uricase) [1]. The compound exists as a crystalline solid with the molecular formula C4H5N5O3 and a molecular weight of 171.11 g/mol . It is commercially available at purities typically ≥95% and finds primary application in enzymology studies, particularly for investigating purine metabolism and as a structural probe for crystallographic analyses .

Why 8-Azaxanthine Monohydrate Cannot Be Replaced by Other Purine Analogs in Targeted Enzymology and Crystallography Studies


While other 8-azapurines such as 8-azaguanine, 8-azaadenine, and 8-azahypoxanthine share the triazolopyrimidine core, they exhibit divergent biological activity profiles, toxicity characteristics, and enzyme selectivity. For instance, 8-azaguanine demonstrates carcinostatic activity but also significant toxicity, whereas 8-azaxanthine is non-carcinostatic and shows minimal toxicity in animal models [1]. Furthermore, 8-azaadenine proves too toxic for many in vivo studies, whereas 8-azaxanthine demonstrates favorable tolerability [2]. These compound-specific differences in enzyme inhibition constants (Ki), cellular effects, and safety margins preclude generic substitution and mandate compound-specific procurement for research applications.

Quantitative Differentiation of 8-Azaxanthine Monohydrate Against Comparator Compounds


Xanthine Dehydrogenase Inhibition Potency: 8-Azaxanthine vs. Adenine Hemisulfate and 6-Mercaptopurine

8-Azaxanthine acts as a competitive inhibitor of xanthine dehydrogenase with a Ki value of 0.160 mM, providing an intermediate inhibitory potency compared to adenine hemisulfate (Ki = 0.184 mM) and the more potent 6-mercaptopurine (Ki = 0.008 mM) [1]. This quantitative inhibition profile establishes 8-azaxanthine as a moderately potent reference inhibitor for enzymology studies.

Enzyme Inhibition Purine Metabolism Xanthine Dehydrogenase

Differential Toxicity Profile: 8-Azaxanthine Exhibits Lower In Vivo Toxicity than 8-Azaadenine

In rodent studies evaluating the starve-refeed response, 8-azaadenine and 5-azacytidine proved too toxic for use, whereas 8-azaxanthine, 8-azahypoxanthine, and 5-azauracil were neither effective in preventing enzyme overshoot nor toxic to the animals [1]. This comparative toxicity data demonstrates that 8-azaxanthine possesses a favorable safety profile relative to 8-azaadenine for in vivo experimental applications.

Toxicology In Vivo Studies Safety Pharmacology

Urate Oxidase Crystallography: High-Resolution Structural Characterization of 8-Azaxanthine-Enzyme Complexes

8-Azaxanthine has been extensively characterized as a urate oxidase inhibitor through multiple high-resolution X-ray crystallography structures, including PDB entries 1R51 (1.75 Å resolution), 2IBA (1.5 Å resolution), and 1VAY (2.24 Å resolution) [1][2]. These structures reveal the precise binding mode of 8-azaxanthine within the enzyme active site and have been instrumental in elucidating the oxidation mechanism of uric acid, which notably does not require metal ions or prosthetic groups [3].

Structural Biology X-ray Crystallography Enzyme Mechanism

Differential Effects on Pseudomonas aeruginosa: 8-Azaxanthine vs. 8-Azaguanine Growth Inhibition

In Pseudomonas aeruginosa, 8-azaxanthine completely inhibits bacterial growth at 5 mM concentration, whereas 8-azaguanine requires 10 mM to achieve complete growth inhibition of the parent strain [1]. Furthermore, mutant strains resistant to both compounds were isolated, with cross-resistance patterns providing insights into purine antimetabolite mechanisms. During growth inhibition by 8-azaxanthine, xanthine-oxidase-like activity is enhanced, whereas 8-azaguanine exhibits distinct metabolic effects [2].

Microbiology Antimetabolite Bacterial Resistance

Antitumor Activity of 8-Azaxanthine Derivatives: Quantitative Cytotoxicity Comparison

Synthetic derivatives of 8-azaxanthine exhibit variable cytotoxic activities against human histiocytic lymphoma U937 cells, with IC50 values ranging from 0.06 μmol/mL to 0.33 μmol/mL depending on structural modifications [1]. The parent compound (8-azaxanthine) demonstrates an IC50 of 0.33 μmol/mL, whereas N-glycosylated derivatives achieve up to 5.5-fold enhanced potency (IC50 = 0.06 μmol/mL), illustrating how 8-azaxanthine serves as a versatile scaffold for developing antiproliferative agents.

Anticancer Cytotoxicity Medicinal Chemistry

Formulation and Solubility Advantages: 8-Azaxanthine Monohydrate vs. Anhydrous Form

The monohydrate form of 8-azaxanthine (CAS 59840-67-4) offers distinct solubility advantages over the anhydrous form (CAS 1468-26-4). The monohydrate exhibits solubility in DMSO, DMF, and hot water , whereas the anhydrous form is reported as soluble only in hot water and insoluble in ethanol [1]. This broader solvent compatibility facilitates dissolution for enzymatic assays and crystallography studies. Additionally, the monohydrate demonstrates long-term stability when stored at -20°C as a powder (up to 3 years) and in solvent at -80°C (up to 1 year) .

Formulation Solubility Stability

Primary Research and Industrial Applications for 8-Azaxanthine Monohydrate Based on Verified Evidence


Enzymology: Urate Oxidase and Xanthine Dehydrogenase Inhibition Studies

8-Azaxanthine monohydrate serves as a reference inhibitor for urate oxidase (uricase) and xanthine dehydrogenase with well-characterized kinetic parameters (Ki = 0.160 mM for xanthine dehydrogenase) [1]. Its moderate inhibitory potency and extensive crystallographic characterization make it ideal for mechanistic enzymology studies and for validating novel inhibitor candidates.

Structural Biology: X-ray Crystallography of Purine-Metabolizing Enzymes

With multiple high-resolution PDB entries (1R51 at 1.75 Å, 2IBA at 1.5 Å, 1VAY at 2.24 Å), 8-azaxanthine is a validated tool for co-crystallization with urate oxidase and related enzymes [1][2]. Researchers can leverage these structural data for comparative crystallography, molecular replacement phasing, and rational drug design efforts targeting purine metabolism pathways.

Microbiology: Purine Antimetabolite Mechanism and Resistance Studies

The differential growth inhibition of Pseudomonas aeruginosa by 8-azaxanthine (5 mM) versus 8-azaguanine (10 mM) enables investigation of purine antimetabolite mechanisms and bacterial resistance pathways [1]. This compound is particularly useful for studies requiring a non-carcinostatic 8-azapurine with defined antibacterial activity.

Medicinal Chemistry: Scaffold for Antitumor Derivative Synthesis

8-Azaxanthine functions as a parent scaffold for synthesizing N-glycosylated derivatives with enhanced cytotoxicity against human lymphoma cells (IC50 reduction from 0.33 to 0.06 μmol/mL) [1]. Its well-defined synthetic accessibility and modifiable positions support structure-activity relationship (SAR) campaigns in anticancer drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaxanthine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.